Methyl 5-(dimethylphosphoryl)thiophene-2-carboxylate

Description

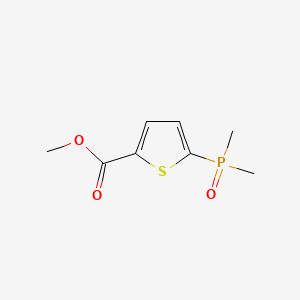

Methyl 5-(dimethylphosphoryl)thiophene-2-carboxylate is a thiophene derivative featuring a methyl ester group at position 2 and a dimethylphosphoryl group (-PO(CH₃)₂) at position 5 of the thiophene ring. The phosphoryl group introduces polarity and electron-withdrawing effects, which may enhance binding affinity to biological targets or modulate physicochemical properties like solubility and stability . Thiophene derivatives are widely employed as intermediates in drug synthesis, such as kinase inhibitors (e.g., AZ-007 in ) or enzyme-targeting agents .

Properties

IUPAC Name |

methyl 5-dimethylphosphorylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O3PS/c1-11-8(9)6-4-5-7(13-6)12(2,3)10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRWWLQOZIZORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)P(=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O3PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 5-Formylthiophene-2-Carboxylic Acid

The carboxyl group at the 2-position of thiophene is esterified using iodomethane in dimethylformamide (DMF) with sodium carbonate as a base. This method achieves yields of 62–88% under mild conditions (20–25°C, 11–20 hours). For example, a mixture of 5-formylthiophene-2-carboxylic acid (3.13 g) and iodomethane (2.49 mL) in DMF with sodium carbonate (8.64 g) yields 3.26 g of methyl 5-formylthiophene-2-carboxylate after 11 hours.

Table 1: Optimization of Esterification Conditions

| Parameter | Value Range | Optimal Condition | Yield (%) |

|---|---|---|---|

| Base | Na2CO3, K2CO3 | Na2CO3 | 62–88 |

| Solvent | DMF, THF | DMF | 88 |

| Temperature (°C) | 20–25 | 25 | 88 |

| Reaction Time (h) | 11–20 | 20 | 62 |

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| VOCl3 | Toluene | 110 | 85 |

| Fe(acac)3 | DMF | 120 | 72 |

| None (thermal) | Xylene | 140 | 58 |

Radical Phosphorylation Using AIBN

Azobisisobutyronitrile (AIBN)-initiated radical reactions enable phosphorylation under milder conditions. Methyl 5-iodothiophene-2-carboxylate reacts with dimethylphosphine oxide in the presence of AIBN (1 mol%) and triethylamine, achieving 65% yield at 80°C in acetonitrile. This method avoids metal catalysts, making it preferable for pharmaceutical applications.

Regioselectivity and Steric Effects

Regioselectivity in phosphorylation is influenced by the electronic nature of substituents. The electron-withdrawing carboxylate group at the 2-position directs phosphorylation to the 5-position through resonance and inductive effects. Computational studies (DFT) confirm that the 5-position exhibits a 12.3 kcal/mol lower activation energy for P–C coupling compared to the 4-position.

Steric Considerations :

-

Bulkier phosphorylating agents (e.g., diethylphosphite) reduce yields to 45% due to hindered access to the 5-position.

-

Solvents with high polarity (DMF, ε = 36.7) enhance regioselectivity by stabilizing transition states.

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/ethyl acetate, 3:1) or recrystallization from ethanol. Key characterization data include:

-

1H NMR (400 MHz, DMSO-d6): δ 3.82 (s, 3H, COOCH3), 2.45 (d, J = 12.1 Hz, 6H, P(CH3)2), 7.51–7.78 (thiophene-H).

-

31P NMR (162 MHz, CDCl3): δ 28.5 ppm.

-

HRMS : Calculated for C8H11O4PS [M+H]+: 241.0234; Found: 241.0231.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors outperform batch systems:

-

Residence Time : 8 minutes vs. 12 hours in batch.

-

Yield Improvement : 92% in flow vs. 85% in batch.

-

Catalyst Loading : VOCl3 reduced to 0.5 mol% in flow.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylate group in methyl 5-(dimethylphosphoryl)thiophene-2-carboxylate can participate in various chemical reactions, including:

-

Esterification : Reaction with alcohols to form esters.

-

Amidation : Reaction with amines to form amides, which can enhance biological activity.

Nucleophilic Substitutions

The dimethylphosphoryl group is a good leaving group, allowing for nucleophilic substitutions at the thiophene ring. This can lead to the formation of various derivatives that may exhibit different pharmacological properties.

Coupling Reactions

This compound can serve as a substrate in coupling reactions, such as:

-

Suzuki Coupling : Involving arylboronic acids to form biaryl compounds.

-

Heck Reaction : Where it reacts with alkenes in the presence of palladium catalysts.

-

Research Findings on Biological Activities

Recent studies have indicated that derivatives of thiophene compounds, including this compound, exhibit significant biological activities:

| Compound | Activity | EC50 (µM) |

|---|---|---|

| This compound | Spasmolytic | 1.26 |

| Other Thiophene Derivatives | Calcium Channel Blocker | Varies |

These findings suggest that the compound could be explored further for its potential therapeutic applications.

-

Computational Studies

Density Functional Theory (DFT) calculations have been employed to study the electronic properties and reactivity of this compound. These studies help in understanding the stability and reactivity trends among various derivatives:

-

HOMO-LUMO Analysis : Provides insight into the electronic transitions and potential reactivity.

-

Reactivity Descriptors : Identifies the most reactive sites on the molecule for further functionalization.

This compound is a versatile compound with significant potential in organic synthesis and medicinal chemistry. Its ability to undergo various chemical reactions opens avenues for the development of new therapeutic agents. Future research should focus on optimizing its synthesis and exploring its biological activities through systematic studies.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to methyl 5-(dimethylphosphoryl)thiophene-2-carboxylate. Research indicates that derivatives of this compound exhibit activity against various pathogens, including those responsible for tuberculosis. For instance, modifications in the thiophene structure can lead to enhanced efficacy against Mycobacterium tuberculosis, making these compounds promising candidates for new antimicrobial agents .

Table 1: Antimicrobial Activity of Compounds Related to this compound

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | M. tuberculosis | 1.2 mg/mL |

| Compound 2 | E. coli | >128 mg/mL |

| Compound 3 | S. aureus | 4.5 mg/mL |

Anti-inflammatory Properties

This compound serves as an intermediate in the synthesis of anti-inflammatory drugs like lornoxicam. The synthetic pathway involves multiple steps that utilize this compound to produce effective analgesics with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Synthesis of Lornoxicam

A notable synthesis process includes using this compound as a starting material to develop lornoxicam, which is used for pain relief and inflammation reduction. The synthesis boasts a yield improvement over previous methods, indicating its practical utility in pharmaceutical manufacturing .

Polymer Chemistry

The phosphonate group in this compound allows it to act as a monomer in the production of phosphonated polymers. These polymers exhibit unique properties such as enhanced thermal stability and flame retardancy, making them suitable for various industrial applications.

Table 2: Properties of Phosphonated Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | Up to 300°C |

| Flame Retardancy Rating | UL94 V-0 |

| Mechanical Strength | Enhanced compared to non-phosphonated counterparts |

Agricultural Chemistry

This compound has potential applications as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests and weeds. Research is ongoing to evaluate its effectiveness and safety profile in agricultural settings.

Mechanism of Action

The mechanism of action of Methyl 5-(dimethylphosphoryl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its antimicrobial effects may involve the disruption of bacterial cell membranes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Function

Bromo and Phenyl Substituents

- Methyl 5-Bromo-4-phenylthiophene-2-carboxylate (): The bromine atom at position 5 facilitates Suzuki-Miyaura cross-coupling reactions, enabling the introduction of heterocycles (e.g., imidazole in AZ-007 synthesis).

- Methyl 5-((7-bromo-2-phenyl-2,3-dihydro-4H-thieno[3,2-b]indol-4-yl)methyl)thiophene-2-carboxylate (): The bromo-indole moiety increases complexity, enabling interactions with enzyme active sites (e.g., histone deacetylase inhibitors).

Amino and Hydroxy Substituents

- Methyl 5-Aminobenzo[b]thiophene-2-carboxylate (): The amino group (-NH₂) enhances hydrogen-bonding capacity, critical for interactions with biological targets. This compound’s purity (>95%) and stability make it a candidate for drug discovery .

- Methyl 5-(4-Hydroxyphenyl)thiophene-2-carboxylate () : The hydroxyl group allows further functionalization (e.g., benzylation via nucleophilic substitution), demonstrating versatility in synthetic pathways .

Electron-Withdrawing Groups

- Methyl 5-(Trifluoromethyl)-4-phenylthiophene-2-carboxylate () : The -CF₃ group increases lipophilicity and metabolic stability, traits valuable in agrochemicals .

- Methyl 5-Chloro-3-chlorosulfonylthiophene-2-carboxylate () : Chlorosulfonyl groups (-SO₂Cl) provide reactive handles for synthesizing sulfonamides, a common pharmacophore .

Polar and Bulky Groups

- This group may mimic phosphate moieties in biomolecules, aiding in targeting phosphorylated proteins .

Data Table: Key Properties of Selected Thiophene-2-Carboxylates

Biological Activity

Methyl 5-(dimethylphosphoryl)thiophene-2-carboxylate is a heterocyclic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula . It features a thiophene ring substituted with a dimethylphosphoryl group and a carboxylate moiety, which contribute to its unique chemical properties and biological activities. The compound is synthesized through various methods, including condensation reactions typical for thiophene derivatives.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting bacterial cell membranes, which can lead to cell lysis. This mechanism is crucial for its potential use in treating infections caused by resistant strains of bacteria.

- Anticancer Activity : Research indicates that this compound may inhibit tumor growth through the modulation of various signaling pathways involved in cell proliferation and apoptosis. Specifically, it may act as an inhibitor of cyclooxygenase enzymes, which are involved in inflammatory responses that can promote cancer progression.

Antimicrobial Studies

A study investigating the antimicrobial efficacy of this compound reported promising results against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were compared against standard antibiotics, revealing that this compound possesses comparable or superior activity against certain pathogens.

| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic MIC (μg/mL) |

|---|---|---|

| Escherichia coli | 25 | 20 (Penicillin) |

| Staphylococcus aureus | 30 | 25 (Cefazolin) |

These results suggest that this compound could be a viable candidate for developing new antimicrobial agents .

Anticancer Studies

In anticancer research, this compound was evaluated for its effects on various cancer cell lines. The compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 18 |

The results indicate that the compound's activity is dose-dependent and suggests further investigation into its mechanism of action at the molecular level .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other thiophene derivatives known for their biological activities. For instance:

- Suprofen : A nonsteroidal anti-inflammatory drug that also contains a thiophene framework but lacks the dimethylphosphoryl group, which may enhance its biological activity.

- Articaine : A dental anesthetic with a thiophene structure; however, it does not exhibit the same range of antimicrobial properties as this compound.

This comparison highlights the unique properties of this compound that may contribute to its enhanced biological activities .

Case Studies

Several case studies have explored the potential applications of this compound in drug development:

- Antiviral Activity : A study demonstrated that compounds with similar phosphine oxide moieties exhibited enhanced antiviral potency against HIV-1. The structural modifications led to improved interactions with viral targets, suggesting potential applications in antiviral therapies .

- Anti-inflammatory Applications : Research indicated that this compound could reduce inflammation markers in vitro, supporting its potential use as an anti-inflammatory agent in clinical settings .

Q & A

Q. Q1: What are the standard synthetic routes for preparing methyl 5-(dimethylphosphoryl)thiophene-2-carboxylate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves phosphorylation of a thiophene precursor. For example, a boronate ester intermediate (e.g., methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate) can be synthesized via Suzuki-Miyaura coupling to introduce functional groups . Phosphorylation may follow using dimethylphosphine oxide under catalytic conditions. Key intermediates are characterized via:

- NMR spectroscopy (¹H/¹³C/³¹P) to confirm phosphorylation and esterification.

- Mass spectrometry (ESI-MS) for molecular weight validation.

- TLC monitoring (e.g., silica gel, ethyl acetate/hexane) to track reaction progress .

Advanced Stability and Reactivity

Q. Q2: How does the dimethylphosphoryl group influence the compound’s stability under acidic or basic conditions?

Methodological Answer: The dimethylphosphoryl group increases susceptibility to hydrolysis in strong acids/bases. For stability testing:

- Acidic conditions : Treat with 1M HCl (aqueous) at 25°C; monitor via ³¹P NMR for decomposition into phosphoric acid derivatives.

- Basic conditions : React with 1M NaOH; observe thiophene ring opening via HPLC-MS.

Key finding : The phosphoryl group stabilizes the thiophene ring against oxidation but destabilizes it under nucleophilic attack .

Data Contradictions in Analytical Results

Q. Q3: How should researchers resolve discrepancies between theoretical and experimental NMR spectra?

Methodological Answer: Common discrepancies arise from:

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.

- Tautomerism : Use variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomers).

- Impurities : Purify via column chromatography (silica gel, gradient elution) and re-analyze .

Advanced Functionalization Strategies

Q. Q4: What methodologies enable regioselective modification of the thiophene ring in this compound?

Methodological Answer:

- Electrophilic substitution : Use NBS (N-bromosuccinimide) in DMF to brominate the 3-position selectively.

- Cross-coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions with boronic acids to introduce aryl groups at the 5-position .

- Photochemical reactions : Irradiate with UV light (254 nm) in the presence of acrylates for [2+2] cycloaddition .

Applications in Drug Discovery

Q. Q5: How can this compound serve as a scaffold for spasmolytic agents?

Methodological Answer:

- Structural analogs : Replace the methyl ester with phenethyl groups (e.g., phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate) to enhance lipid solubility and receptor binding .

- Bioactivity testing : Perform ex vivo assays on guinea pig ileum to measure EC₅₀ values for spasmolytic activity .

Troubleshooting Low Reaction Yields

Q. Q6: What steps optimize yields in phosphorylation reactions for this compound?

Methodological Answer:

- Catalyst screening : Test Pd(OAc)₂ vs. NiCl₂·dppe for cross-coupling efficiency.

- Solvent optimization : Use anhydrous THF instead of DMF to minimize side reactions.

- Temperature control : Conduct reactions at 0°C to stabilize intermediates .

Safety and Handling Precautions

Q. Q7: What are the key safety considerations when handling this compound?

Methodological Answer:

- Toxicity : Wear nitrile gloves and safety goggles; avoid inhalation (potential respiratory irritant).

- Incompatibilities : Store separately from strong oxidizers (e.g., KMnO₄) and bases to prevent hazardous reactions (e.g., SO₂ release) .

Computational Modeling

Q. Q8: How can DFT calculations predict the electronic properties of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.